molecular formula C4H6ClF6N B13108703 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride

Cat. No.: B13108703
M. Wt: 217.54 g/mol
InChI Key: GRNGEYQTJPGMEE-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is a fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is often used in various scientific research and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with amine hydrochloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler fluorinated amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Fluorinated oxides.

    Reduction: Fluorinated amines.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of fluorinated polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity and function. This interaction is facilitated by the high electronegativity of the fluorine atoms, which enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate
  • Hexafluoro-tert-butanol

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is unique due to its high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and durable compounds.

Properties

Molecular Formula

C4H6ClF6N

Molecular Weight

217.54 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H

InChI Key

GRNGEYQTJPGMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)N.Cl

Origin of Product

United States

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